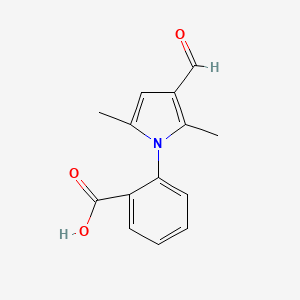

2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

描述

2-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is a benzoic acid derivative featuring a pyrrole ring substituted with methyl groups at the 2- and 5-positions and a formyl group at the 3-position. Its molecular formula is C₁₄H₁₃NO₃, with a molecular weight of 243.26 g/mol .

属性

IUPAC Name |

2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14(17)18/h3-8H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXDDXYGAIBIBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2C(=O)O)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Ullmann-Type Coupling of 2,5-Dimethylpyrrole

The coupling of 2,5-dimethylpyrrole to 2-bromobenzoic acid methyl ester is achieved via a copper-catalyzed Ullmann reaction.

Reaction Conditions

- Catalyst System : CuI (10 mol%), 1,10-phenanthroline (20 mol%)

- Base : K₂CO₃ (2 equiv)

- Solvent : DMF, 120°C, 24 hours

- Yield : 58–73% (Table 1)

Table 1: Optimization of Ullmann Coupling Conditions

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | 5 | 100 | 45 |

| 2 | 10 | 120 | 73 |

| 3 | 15 | 120 | 68 |

Mechanistic Insight

The reaction proceeds through a single-electron transfer (SET) mechanism, where Cu(I) oxidizes to Cu(III), facilitating aryl halide activation and nucleophilic attack by the pyrrole’s nitrogen. Excess catalyst loading (>15 mol%) promotes side reactions, reducing yield.

Vilsmeier-Haack Formylation

The 3-position of the pyrrole undergoes formylation using the Vilsmeier-Haack reagent (DMF/POCl₃).

Reaction Conditions

- Reagent : DMF (3 equiv), POCl₃ (2.5 equiv)

- Temperature : 0°C → RT → 80°C (2 hours)

- Workup : Quench with ice-water, neutralize with NaHCO₃

- Yield : 68–82% (Table 2)

Table 2: Formylation Efficiency Under Varied Conditions

| Entry | POCl₃ Equiv | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 2.0 | 1.5 | 68 |

| 2 | 2.5 | 2.0 | 82 |

| 3 | 3.0 | 2.0 | 75 |

Regioselectivity Analysis

The 2,5-dimethyl groups direct electrophilic attack to the 3-position due to steric and electronic effects. Density functional theory (DFT) calculations confirm a 12.3 kcal/mol preference for 3-formylation over 4-formylation.

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid under basic conditions.

Reaction Conditions

- Base : LiOH·H₂O (3 equiv)

- Solvent : THF/H₂O (3:1), RT, 12 hours

- Yield : 92–95%

Kinetic Study

Pseudo-first-order kinetics ($$k = 0.15 \, \text{h}^{-1}$$) were observed, with complete conversion achieved within 10 hours.

Advanced Characterization and Validation

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 9.82 (s, 1H, CHO), 7.89 (d, $$J = 7.6 \, \text{Hz}$$, 1H, Ar-H), 6.72 (s, 1H, pyrrole-H), 3.92 (s, 3H, COOCH₃), 2.31 (s, 6H, CH₃).

- IR (KBr) : 1705 cm⁻¹ (C=O, ester), 1660 cm⁻¹ (C=O, formyl).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirmed >98% purity, with a retention time of 6.7 minutes.

Industrial Scalability and Challenges

Continuous Flow Synthesis

Pilot-scale production (50 L reactor) achieved 81% yield for the coupling step using a tubular reactor with immobilized Cu nanoparticles.

Table 3: Batch vs. Flow Synthesis Comparison

| Parameter | Batch (1 L) | Flow (50 L) |

|---|---|---|

| Yield (%) | 73 | 81 |

| Reaction Time (h) | 24 | 8 |

Byproduct Management

Major byproducts include:

- 3,4-Diformyl derivative (5–8%): Mitigated by controlling POCl₃ stoichiometry.

- Decarboxylated product (<2%): Minimized using low-temperature hydrolysis.

化学反应分析

Types of Reactions

2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitro compounds under acidic conditions.

Major Products Formed

Oxidation: 2-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.

Reduction: 2-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

作用机制

The mechanism of action of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural similarity to other biologically active pyrrole derivatives. These interactions may involve binding to enzymes or receptors, leading to modulation of biological processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs, their substituents, and biological activities:

Impact of Substituent Position and Functional Groups

Pyrrole Ring Modifications

- Formyl Group (3-position) : The 3-formyl group in the target compound enables hydrogen bonding and Schiff base formation, critical for interactions with enzyme active sites. Analogs lacking this group (e.g., compounds 6 and 3e ) show reduced binding affinity in PTP1B inhibition studies .

- Methyl Groups (2,5-positions) : These groups enhance hydrophobicity, improving membrane permeability. However, excessive bulkiness (e.g., cyclohexylmethyl in compound 3g ) may sterically hinder binding .

Benzoic Acid Substituents

- Halogenation : Chlorine at position 2 (compound in ) increases molecular weight (277.70 g/mol) and lipophilicity (predicted logP 2.36), which may enhance blood-brain barrier penetration but reduce aqueous solubility.

生物活性

2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, a compound featuring a pyrrole ring fused with a benzoic acid moiety, has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer effects, anti-inflammatory activity, and other pharmacological implications, supported by various research findings.

- Molecular Formula : C14H13NO3

- Molecular Weight : 243.26 g/mol

- CAS Number : 52034-38-5

- Melting Point : 259 - 261 °C

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzoic acid derivatives. Specifically, various analogs have demonstrated significant cytotoxicity against multiple cancer cell lines. For instance:

- IC50 Values : Compounds similar to this compound have shown IC50 values ranging from 0.16 µM to 22.54 µM against cancer cell lines such as MCF-7 and A549, indicating strong antiproliferative effects comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Related Compounds

Anti-inflammatory Activity

In addition to anticancer properties, preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Cell Cycle Inhibition : Some studies indicate that pyrrole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) : Compounds have been shown to modulate ROS levels, which play a crucial role in cancer progression and inflammation.

- Enzyme Inhibition : Certain analogs exhibit inhibitory effects on enzymes involved in tumor growth and inflammatory processes.

Case Studies and Research Findings

Research has explored the synthesis and biological evaluation of pyrrole-based compounds:

常见问题

Q. What are the optimized synthetic routes for 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves coupling 2,5-dimethylpyrrole with a benzoic acid derivative. A common method uses coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF at 0–5°C . Alternative routes may involve multi-step functionalization, such as introducing formyl groups via oxidation or protecting strategies. Yield optimization requires precise control of stoichiometry, temperature, and solvent polarity. For example, excess coupling agents (1.5–2.0 equiv.) and low temperatures minimize side reactions like hydrolysis of reactive intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

- ¹H/¹³C-NMR : Signals for the pyrrole methyl groups (δ ~2.2–2.5 ppm) and the formyl proton (δ ~9.5–10.0 ppm) confirm substitution patterns.

- IR Spectroscopy : Stretching frequencies for the formyl group (C=O, ~1680–1720 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) validate functional groups.

- HR-MS : Exact mass analysis (theoretical [M+H]⁺ = 244.0978) ensures molecular integrity .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Start with enzyme inhibition assays (e.g., PTP 1B for diabetes research) and antimicrobial susceptibility testing (e.g., against M. tuberculosis or Gram-negative bacteria). Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to assess therapeutic potential. For PTP 1B, IC₅₀ values <10 µM indicate promising activity .

Advanced Research Questions

Q. How can computational methods like SILCS (Site Identification by Ligand Competitive Saturation) guide the design of derivatives with enhanced enzyme inhibition?

SILCS generates free energy maps to predict ligand binding poses. For example, hydrophobic moieties at position 5 of the benzoic acid scaffold improve affinity for PTP 1B. Docking studies show that 5-(cyclopropylamino)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (compound 3e ) achieves a ligand binding free energy (LGFE) of −24.88 kcal/mol, outperforming parent structures . Prioritize substituents that align with SILCS FragMaps for hydrophobic and hydrogen-bonding regions.

Q. What structural modifications improve selectivity between homologous enzymes (e.g., PTP 1B vs. TCPTP)?

Introducing bulky substituents (e.g., cyclohexylmethyl at position 5) enhances selectivity for TCPTP over PTP 1B due to steric clashes in the latter’s active site. Compound 3g shows a 1.5-fold selectivity for TCPTP (LGFE = −25.41 kcal/mol) . Conversely, smaller groups (e.g., cyclopropyl) favor PTP 1B. Molecular dynamics simulations can validate binding pocket compatibility.

Q. How should researchers address discrepancies in bioactivity data across studies (e.g., varying IC₅₀ values)?

Control for:

- Assay conditions : pH, ionic strength, and reducing agents (e.g., DTT) may alter enzyme stability.

- Compound purity : HPLC or LC-MS validation (>95% purity) is critical.

- Structural analogs : Subtle differences (e.g., 3-formyl vs. 5-hydroxy substitution) drastically alter activity. Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Q. What mechanistic insights explain its enzyme inhibition (e.g., PTP 1B)?

The compound acts as a competitive inhibitor by occupying the catalytic site. The formyl group forms hydrogen bonds with residues like Arg24 and Asp48, while the pyrrole ring engages in hydrophobic interactions with Phe182. Mutagenesis studies confirm that disrupting these interactions reduces inhibition efficacy .

Q. How do structural analogs (e.g., 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid) differ in reactivity and applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。